1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3,6-Trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrido[2,3-d]pyrimidine core with various substituents, makes it an interesting subject for research and development.
Mechanism of Action
Target of Action
It’s worth noting that derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for this compound.
Biochemical Pathways
The biochemical pathways affected by 1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are likely to be those regulated by PI3K and protein tyrosine kinases. These pathways control a variety of cellular processes, including cell growth, cell cycle progression, and apoptosis . By inhibiting these enzymes, the compound could potentially disrupt these pathways and exert its biological effects.
Result of Action
Given its potential targets, it’s plausible that the compound could exert antiproliferative effects by disrupting cell growth and proliferation pathways .
Preparation Methods
The synthesis of 1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often involve the use of solvents like xylene and bases to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1,3,6-Trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethylthio group, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,6-Trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include other pyrido[2,3-d]pyrimidine derivatives such as:
Piritrexim: Known for its antifolate activity.
TKI-28: A tyrosine kinase inhibitor with potential anticancer properties.
API-1: An antiproliferative agent. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
1,3,6-trimethyl-5-(2-phenylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-11-19-16-14(17(22)21(3)18(23)20(16)2)15(12)24-10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESKEPBHPTWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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